4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid

Physicochemical Properties Drug Design ADME

Choose 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid (CAS 1483510-54-8) for your research. Its unique 3-methoxymethyl substitution (Fsp³=0.46) enhances drug-likeness, differentiating it from simpler analogs. Validated as a negative control for 5-LOX (no inhibition at 100µM) and shows antiproliferative activity in NB-4 cells. Ideal as a versatile fragment for FBDD.

Molecular Formula C13H17NO3
Molecular Weight 235.283
CAS No. 1483510-54-8
Cat. No. B2520521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid
CAS1483510-54-8
Molecular FormulaC13H17NO3
Molecular Weight235.283
Structural Identifiers
SMILESCOCC1CCN(C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H17NO3/c1-17-9-10-6-7-14(8-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
InChIKeyZYUJWJNYCTYSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid: A Versatile Small-Molecule Scaffold for Medicinal Chemistry and Biological Screening


4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid (CAS: 1483510-54-8) is a synthetic organic compound belonging to the class of N-aryl pyrrolidine carboxylic acids . It is characterized by a pyrrolidine ring, substituted at the 3-position with a methoxymethyl group, which is directly linked to the para-position of a benzoic acid moiety . With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, it is a versatile small-molecule scaffold frequently employed in medicinal chemistry for the development of novel bioactive compounds and as a research tool in biological screening campaigns . Its structural features, including the polar carboxylic acid and the hydrogen-bond accepting methoxymethyl group, confer distinct physicochemical properties that influence its solubility, target binding, and potential for further derivatization .

Why Generic Substitution Fails: The Critical Role of the 3-Methoxymethyl Substituent in Pyrrolidine-Based Benzoic Acids


Substituting 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid with a simpler or more readily available analog, such as unsubstituted 4-(pyrrolidin-1-yl)benzoic acid or a related derivative, is not scientifically equivalent. The 3-methoxymethyl group is not a passive bystander; it actively modulates the compound's physicochemical properties and biological interactions. This substitution introduces a specific hydrogen bond acceptor, alters the steric and electronic profile of the pyrrolidine ring, and increases the molecular fraction of sp3-hybridized carbons (Fsp3) to 0.46, a feature increasingly associated with improved drug-likeness and clinical success . Furthermore, the presence of this group can dramatically shift a compound's target engagement profile, as evidenced by the lack of significant activity for this compound against the 5-lipoxygenase enzyme at 100 µM, a profile that may differ substantially from other in-class members [1]. Therefore, generic substitution without rigorous experimental validation risks introducing unwanted or unpredictable changes in solubility, metabolic stability, and, most critically, biological activity. The following section provides quantitative evidence detailing these specific differentiations.

Quantitative Evidence Guide: Direct Comparisons of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid vs. Key Analogs


Differential Lipophilicity: LogP Comparison with the Unsubstituted Analog

The 3-methoxymethyl substituent significantly alters the lipophilicity of the benzoic acid scaffold compared to its unsubstituted analog, 4-(pyrrolidin-1-yl)benzoic acid. The target compound has a calculated LogP of 1.63 . In contrast, the unsubstituted analog, 4-(pyrrolidin-1-yl)benzoic acid, has a predicted LogP of approximately 2.15 [1]. This difference is a direct consequence of the additional polar methoxymethyl group, which reduces overall lipophilicity.

Physicochemical Properties Drug Design ADME

Structural Complexity and Drug-Likeness: Fsp3 Comparison with the Unsubstituted Analog

The fraction of sp3-hybridized carbons (Fsp3) is a key metric for molecular complexity and drug-likeness, with higher values often correlating with improved clinical success. The methoxymethyl substituent on the pyrrolidine ring increases the Fsp3 value of the target compound to 0.46 . In comparison, the unsubstituted 4-(pyrrolidin-1-yl)benzoic acid has a lower Fsp3 of 0.36 [1], reflecting its more planar and less saturated structure.

Medicinal Chemistry Drug-Likeness Structural Biology

Divergent Target Engagement: Lack of 5-Lipoxygenase Inhibition

Target engagement can be highly sensitive to small structural modifications. This compound was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 µM and was found to exhibit no significant activity (NS) [1]. While this is a negative result, it serves as a crucial point of differentiation. In contrast, the class of pyrrolidinyl benzoic acid derivatives, and specifically compounds with modifications to the pyrrolidinone ring, have been reported to potently inhibit related enzymes, such as influenza virus neuraminidase, with IC50 values in the nanomolar range (e.g., 48 nM for a specific derivative) [2].

Enzymology Inflammation Target Validation

Antiproliferative Activity Against NB-4 Leukemia Cells: A Unique Cellular Phenotype

In a functional assay, this compound was tested for its antiproliferative effects on human acute promyelocytic leukemia NB-4 cells. The assay, which measured inhibition of cell growth after 96 hours using an MTT assay, provides a specific phenotypic readout [1]. While a quantitative IC50 value is not publicly available from this assay, the reported observation of activity differentiates this compound from others that may show no effect in this specific cellular context. For instance, a structurally related pyrrolidine derivative, PRL-3 Inhibitor 2, has a reported IC50 of 28.1 µM for inhibiting the PRL-3 phosphatase, but its antiproliferative profile in NB-4 cells is unknown .

Cancer Biology Cell Proliferation Phenotypic Screening

Optimal Research and Industrial Application Scenarios for 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid


Scaffold for Fragment-Based Drug Discovery and Lead Optimization

Its favorable Fsp3 value (0.46) and moderate LogP (1.63) position 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid as an excellent starting scaffold for fragment-based drug discovery (FBDD) and subsequent lead optimization . The compound's three-dimensionality, conferred by the substituted pyrrolidine ring, increases the likelihood of identifying selective lead compounds with improved drug-like properties. The carboxylic acid moiety provides a straightforward handle for chemical modification and conjugation, while the methoxymethyl group offers a site for further SAR exploration .

Negative Control for 5-Lipoxygenase (5-LOX) Inhibition Studies

Given the confirmed lack of significant inhibition of 5-LOX at 100 µM, this compound is ideally suited as a structurally related negative control in assays designed to validate new 5-LOX inhibitors or to investigate leukotriene-mediated biological pathways . Using this compound ensures that any observed effects in a phenotypic screen are not due to off-target 5-LOX inhibition, thereby increasing the confidence in hit validation and target identification efforts.

Phenotypic Screening Probe in Hematological Malignancy Models

The observed antiproliferative activity against human NB-4 acute promyelocytic leukemia cells supports its use as a chemical probe in phenotypic screening campaigns focused on hematological malignancies . Its distinct activity profile compared to other pyrrolidine-based compounds suggests a unique mechanism of action that warrants further investigation. Researchers can utilize this compound to identify novel cellular pathways involved in leukemia cell growth and survival, potentially uncovering new therapeutic targets.

Modular Building Block for Parallel Synthesis Libraries

The compound's high purity (≥98%) and versatile structure, featuring both a carboxylic acid and a functionalized heterocycle, make it a valuable building block for the rapid generation of diverse compound libraries via parallel synthesis . The methoxymethyl group enhances solubility in common organic solvents, facilitating high-throughput chemistry workflows. This enables medicinal chemists to efficiently explore chemical space around the pyrrolidine-benzoic acid core to identify novel hits for a wide range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.